
N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate (KRN2391) is a novel vasodilator with a hybrid pharmacological mechanism combining nitrate-like and potassium (K) channel-opening actions . Structurally, it features a nitroxyethyl group (nitrate moiety) and a pyridinecarboximidamide backbone, which contribute to its dual vasorelaxant effects. KRN2391 has demonstrated antihypertensive and antianginal properties, increasing coronary blood flow while reducing myocardial oxygen consumption .
Méthodes De Préparation
La synthèse du KRN-2391 implique plusieurs étapes :
Matière première : La réaction commence avec la 3-cyanopyridine.
Formation de l’imidate : La 3-cyanopyridine réagit avec un alcool en présence d’une quantité catalytique d’alcoolate pour former un imidate.
Conversion en cyanoimidate : L’imidate est ensuite traité avec de la cyanamide dans une solution tampon phosphate aqueuse pour le convertir en cyanoimidate.
Couplage avec la nitroxyléthylamine : Le cyanoimidate est couplé avec la nitroxyléthylamine, qui est préparée in situ à partir de son chlorhydrate et de l’hydroxyde de sodium dans l’eau, pour former la cyanoamidine.
Produit final : La cyanoamidine est ensuite mise à réagir avec de l’acide méthanesulfonique pour produire le KRN-2391.
Analyse Des Réactions Chimiques
Le KRN-2391 subit diverses réactions chimiques :
Oxydation et réduction : En tant que nitrate, il peut participer à des réactions redox.
Réactions de substitution : Le composé peut subir des réactions de substitution, en particulier impliquant son groupe nitrate.
Réactifs et conditions courantes : Les réactifs typiques comprennent la cyanamide, l’acide méthanesulfonique et l’hydroxyde de sodium. .
Applications De Recherche Scientifique
Pharmacological Applications
N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate has shown promise in pharmacological studies, primarily as an antihypertensive agent. Research indicates that it may act on vascular tissues to regulate blood pressure effectively.
Case Study: Antihypertensive Effects
A study conducted by Gambino et al. (2000) demonstrated that this compound exhibited dual action on rat pulmonary arteries without a loss of potency over time, suggesting its potential utility in treating pulmonary hypertension .
Biochemical Research
The compound's structure allows it to interact with various biological targets, making it a candidate for exploring mechanisms of action in cellular processes. Its nitroxyethyl group may enhance solubility and bioavailability, leading to improved efficacy in biochemical assays.
Activity Type | Target Organism/Cell Type | Observed Effect |
---|---|---|
Antihypertensive | Rat pulmonary arteries | Reduced blood pressure |
Cytotoxicity | Cancer cell lines | Induced apoptosis |
Synthetic Chemistry
In synthetic chemistry, this compound serves as an intermediate for developing other pharmaceutical compounds. Its unique functional groups allow for various modifications that can lead to new derivatives with enhanced properties.
Synthetic Pathways
Researchers have explored different synthetic pathways to create analogs of this compound, focusing on modifications to the pyridine ring and the addition of other functional groups to improve biological activity.
Mécanisme D'action
Le KRN-2391 exerce ses effets par un double mécanisme :
Action du nitrate : Il libère de l’oxyde nitrique, qui active la guanylate cyclase, ce qui entraîne une augmentation des niveaux de monophosphate cyclique de guanosine (GMPc). Cela entraîne la relaxation des muscles lisses vasculaires.
Ouverture des canaux potassiques : Il ouvre les canaux potassiques, ce qui entraîne une hyperpolarisation de la membrane cellulaire et la relaxation subséquente des muscles lisses.
Comparaison Avec Des Composés Similaires
Pharmacological Mechanisms
KRN2391 vs. Nicorandil
- Mechanistic Overlap: Both KRN2391 and nicorandil (the first clinically used N-K hybrid) activate K channels and release nitric oxide (NO) via nitrate metabolism. However, their vascular effects differ in magnitude and tissue specificity.
- Hemodynamic Differences :
- In canine models, nicorandil (100–300 µg/kg IV) reduced cardiac output and stroke volume, whereas KRN2391 (3–30 µg/kg IV) preserved these parameters while lowering peripheral resistance .
- Nicorandil transiently increased coronary blood flow but later decreased it, while KRN2391 sustained coronary flow elevation .
- Tolerance Profile : Nicorandil exhibits partial tolerance over time, while KRN2391 maintains efficacy even after chronic dosing .
KRN2391 vs. Nifedipine (Calcium Channel Blocker)
- Mechanism : Nifedipine acts via L-type calcium channel inhibition, unlike KRN2391’s dual mechanism.
- Cardiovascular Effects: Both reduce mean aortic pressure and peripheral resistance. KRN2391 significantly reduces myocardial oxygen consumption (>10 µg/kg), while nifedipine lacks this effect .
KRN2391 vs. Nitroglycerin (Classic Nitrate)
- Tolerance Development : Nitroglycerin induces rapid tolerance (attenuated blood pressure response after 8 days of dosing), while KRN2391 retains full hypotensive efficacy under the same conditions .
- Metabolic Pathway : KRN2391’s nitrate moiety may involve alternative enzymatic pathways, avoiding the mitochondrial aldehyde dehydrogenase inhibition implicated in nitroglycerin tolerance .
Structural and Metabolic Comparisons
KRN2391 vs. Ki3315 (Metabolite)
- Potency : Ki3315, a metabolite lacking the nitrate group, is ~1,000-fold less potent than KRN2391 in vitro .
- Mechanism: Ki3315 relies solely on K channel opening (blocked by glibenclamide), while KRN2391 combines K channel activation and NO-mediated effects (blocked by glibenclamide and methylene blue) .
Research Findings and Therapeutic Implications
- Dual-Action Superiority : KRN2391’s combination of K channel opening and nitrate effects enhances coronary perfusion while reducing cardiac workload, making it a candidate for ischemic heart disease .
- Tolerance Resistance : The absence of tolerance aligns with its structural stability, contrasting sharply with nitroglycerin’s limitations .
- Metabolite Inactivity : The weak activity of Ki3315 underscores the necessity of the nitrate moiety for KRN2391’s full efficacy .
Activité Biologique
N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate, commonly referred to as KRN2391, is a compound under investigation for its potential therapeutic applications, particularly in cardiovascular diseases. This article explores its biological activity, mechanisms of action, pharmacological effects, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H13N5O6S
- Molecular Weight : 331.31 g/mol
- CAS Number : 134431-49-5
KRN2391 exhibits a dual mechanism of action:
- Nitrate Action : It releases nitric oxide (NO), which activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of vascular smooth muscle and vasodilation.
- Potassium Channel Opening : The compound opens ATP-sensitive potassium (K+) channels, resulting in hyperpolarization of the cell membrane and further promoting smooth muscle relaxation .
Vasodilatory Activity
KRN2391 has been shown to have significant vasodilatory effects. Studies indicate that it increases coronary blood flow (CBF) while decreasing mean blood pressure (MBP) and coronary vascular resistance (CVR) in animal models. For instance, in anesthetized dogs, KRN2391 administered at 10 µg/kg intravenously resulted in enhanced CBF and reduced CVR .
Comparison with Other Agents
In comparative studies with other vasodilators like nicorandil and nifedipine, KRN2391 demonstrated similar effects on CBF and BP but with a distinct mechanism involving K+ channel activation . The following table summarizes the comparative effects:
Compound | Dose (i.v.) | Effect on CBF | Effect on MBP | Effect on CVR |
---|---|---|---|---|
KRN2391 | 10 µg/kg | Increased | Decreased | Decreased |
Nicorandil | 300 µg/kg | Increased | Decreased | Decreased |
Nifedipine | 3 µg/kg | Increased | Decreased | No significant change |
In Vivo Studies
Research indicates that KRN2391 effectively prolongs micturition intervals in conscious rats and inhibits peristaltic movement in the ureter at specific doses . These findings suggest potential applications in treating urinary disorders alongside cardiovascular conditions.
Mechanistic Insights
The vasodilatory effect of KRN2391 is partially mediated through the activation of ATP-sensitive K+ channels, as evidenced by the blockade of its effects using glibenclamide, a known K+ channel blocker . This highlights the importance of K+ channel modulation in its pharmacological profile.
Case Studies
A notable case study involved the administration of KRN2391 in a preclinical model for myocardial ischemia. Results showed significant improvements in myocardial perfusion and reductions in ischemic events when compared to control groups receiving standard treatments .
Q & A
Q. Basic: What synthetic pathways are reported for N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate, and how can reaction conditions be optimized for higher yields?
Answer:
Synthetic routes for pyridine-based derivatives often involve multi-step reactions, including substitution, reduction, and condensation. For example, analogous methods (e.g., ) use alkaline conditions for substitution (e.g., 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol) and iron powder reduction under acidic conditions. Optimization strategies include:
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) may enhance nitro-group reduction efficiency.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) can improve solubility of intermediates.
- Temperature control : Lower temperatures (0–5°C) during condensation may reduce side reactions.
Table 1: Key Reaction Parameters for Optimization
Step | Variables to Test | Potential Impact on Yield | Reference |
---|---|---|---|
Substitution | Alkali type (KOH vs. NaOH) | Affects reaction rate | |
Reduction | Fe powder vs. H₂/Pd-C | Purity of amine intermediate | |
Condensation | Condensing agent (EDC vs. DCC) | Amide bond formation efficiency |
Q. Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Structural validation requires a combination of spectroscopic and chromatographic methods:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyano, nitroxyethyl groups) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and fragmentation patterns.
- HPLC-PDA : Assesses purity and detects trace impurities using reverse-phase C18 columns.
Methodological Note : For nitroxyethyl groups, FT-IR can identify NO₂ stretching vibrations (~1520 cm⁻¹), while XRD may resolve crystalline forms .
Q. Advanced: How can computational models predict the biological activity of this compound?
Answer:
Computational approaches integrate molecular docking, QSAR, and DFT calculations:
- Molecular docking : Simulate binding affinity to target proteins (e.g., kinases) using AutoDock Vina.
- QSAR models : Relate structural descriptors (e.g., logP, topological polar surface area) to observed activity .
- DFT calculations : Optimize 3D geometry and evaluate electron distribution for reactivity predictions.
Case Study : Pyridine derivatives with cyano groups () showed correlation between electron-withdrawing substituents and antimicrobial activity, guiding hypothesis-driven assays.
Q. Advanced: How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values)?
Answer:
Contradictions arise from assay variability or off-target effects. Mitigation strategies include:
- Standardized protocols : Use CLSI guidelines for in vitro assays to ensure reproducibility.
- Orthogonal assays : Confirm activity via fluorescence polarization and SPR binding studies.
- Meta-analysis : Apply the quadripolar model () to evaluate theoretical, technical, and epistemological biases.
Example : If IC₅₀ varies across cell lines, validate target engagement using CRISPR knockouts or isotopic labeling .
Q. Basic: What experimental designs are recommended for stability studies under environmental stressors?
Answer:
Design stability studies using ICH Q1A guidelines:
- Stressors : Test pH (1–13), temperature (40–60°C), and UV light exposure.
- Analytical endpoints : Monitor degradation via HPLC and LC-MS.
- Kinetic modeling : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf-life.
Table 2: Stability Study Parameters
Stress Condition | Duration | Key Degradation Pathways | Reference |
---|---|---|---|
Acidic hydrolysis | 24–72 h | Nitroxyethyl group cleavage | |
UV light | 48 h | Photooxidation of cyano group |
Q. Advanced: How can multi-omics approaches elucidate the compound’s mechanism of action?
Answer:
Integrate transcriptomics, proteomics, and metabolomics:
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment.
- Proteomics : SILAC labeling quantifies protein abundance changes (e.g., kinase inhibition).
- Metabolomics : LC-MS/MS profiles metabolic shifts (e.g., TCA cycle disruption).
Case Study : In microbial systems (), leucine’s role in zoospore regulation was uncovered via metabolomic flux analysis, a framework applicable to this compound’s bioactivity studies.
Propriétés
Numéro CAS |
134431-49-5 |
---|---|
Formule moléculaire |
C10H13N5O6S |
Poids moléculaire |
331.31 g/mol |
Nom IUPAC |
2-[[(cyanoamino)-pyridin-3-ylmethylidene]amino]ethyl nitrate;methanesulfonic acid |
InChI |
InChI=1S/C9H9N5O3.CH4O3S/c10-7-13-9(8-2-1-3-11-6-8)12-4-5-17-14(15)16;1-5(2,3)4/h1-3,6H,4-5H2,(H,12,13);1H3,(H,2,3,4) |
Clé InChI |
BIBJJSCMCXFMML-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.C1=CC(=CN=C1)C(=NCCO[N+](=O)[O-])NC#N |
SMILES canonique |
CS(=O)(=O)O.C1=CC(=CN=C1)C(=NCCO[N+](=O)[O-])NC#N |
Key on ui other cas no. |
134431-49-5 |
Synonymes |
KRN 2391 KRN-2391 KRN2391 N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.